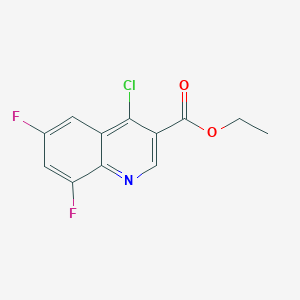
2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol
Descripción general
Descripción
2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. This compound is known for its role as a reactant in the synthesis of Pioglitazone metabolites. It is characterized by its pyridine ring substituted with an ethyl group bearing a methoxymethoxy moiety and an ethanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol typically involves the reaction of 2-pyridineethanol with 1-(Methoxymethoxy)ethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to dissolve the reactants and control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetaldehyde or 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetic acid.
Reduction: Formation of 2-(5-(1-(Methoxymethoxy)ethyl)piperidin-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It plays a role in the synthesis of Pioglitazone metabolites, which are important in the treatment of diabetes.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. In the context of Pioglitazone metabolism, it acts as a precursor that undergoes enzymatic transformations to produce active metabolites. These metabolites then interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, to exert their therapeutic effects in regulating glucose and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetaldehyde
- 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetic acid
- 2-(5-(1-(Methoxymethoxy)ethyl)piperidin-2-yl)ethanol
Uniqueness
2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its role as a precursor in the synthesis of Pioglitazone metabolites further highlights its importance in medicinal chemistry.
Propiedades
IUPAC Name |
2-[5-[1-(methoxymethoxy)ethyl]pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(15-8-14-2)10-3-4-11(5-6-13)12-7-10/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYLRSYWXFRFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCO)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate](/img/structure/B123631.png)











